6-[(cyclohexylcarbamoyl)amino]hexanoic acid
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Overview
Description
6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID is an organic compound belonging to the class of medium-chain fatty acids. It has an aliphatic tail containing between 4 and 12 carbon atoms . This compound is known for its unique structure, which includes a cyclohexyl group and a hexanoic acid moiety.
Preparation Methods
The synthesis of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID typically involves the reaction of cyclohexylamine with hexanoic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen or the carboxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets, such as bifunctional epoxide hydrolase 2. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function .
Comparison with Similar Compounds
6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID can be compared with other medium-chain fatty acids and amino fatty acids. Similar compounds include:
Hexanoic Acid: A simpler fatty acid without the cyclohexyl group.
Cyclohexylamine: The amine component of the compound.
Aminohexanoic Acid: A related compound with an amino group instead of the cyclohexylamino group.
The uniqueness of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID lies in its combined structure, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
6-(cyclohexylcarbamoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c16-12(17)9-5-2-6-10-14-13(18)15-11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTVEPYSUSWBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479413-50-8 |
Source
|
Record name | 6-(Cyclohexylcarbamoylamino)hexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479413508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(CYCLOHEXYLCARBAMOYLAMINO)HEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCV85A2H3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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